molecular formula C₁₈H₁₆O₄ B1141885 (8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol CAS No. 78185-86-1

(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol

Cat. No.: B1141885
CAS No.: 78185-86-1
M. Wt: 296.32
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Description

(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol is a polycyclic aromatic hydrocarbon derivative This compound is characterized by its four hydroxyl groups attached to the tetrahydrobenz[a]anthracene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Reduction: The reduction of intermediate compounds to achieve the tetrahydro form can be carried out using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be further reduced to form fully saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) in acidic conditions.

    Reduction: Hydrogen gas (H2) with catalysts like Pd/C or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Quinones and other oxidized polycyclic aromatic compounds.

    Reduction: Fully saturated tetrahydro derivatives.

    Substitution: Halogenated or alkylated derivatives depending on the substituents used.

Scientific Research Applications

Carcinogenicity Studies

One of the primary applications of (8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol is in the study of carcinogenic mechanisms. Research indicates that PAHs can form DNA adducts that may initiate carcinogenesis. For instance:

  • DNA Adduct Formation : The compound has been studied for its ability to form DNA adducts similar to those formed by benzo[a]pyrene. These adducts are critical in understanding how PAHs contribute to cancer development. Studies have shown that exposure to PAHs leads to the formation of specific DNA adducts that correlate with increased cancer risk .

Environmental Monitoring

The compound is also relevant in environmental science as a marker for PAH pollution:

  • Biomonitoring : It can be used as a biomarker for exposure to PAHs in occupational settings. Research has demonstrated that individuals exposed to PAHs show elevated levels of specific metabolites and DNA adducts related to compounds like this compound .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for developing assays aimed at detecting PAH metabolites:

  • Fluorescence Spectrophotometry : Improved methods using synchronous fluorescence spectrophotometry have been developed to quantify PAH-DNA adducts. The specificity and sensitivity of these assays can be enhanced using this compound as a standard .

Study 1: DNA Adduct Formation and Carcinogenicity

A study investigated the formation of DNA adducts in human T-lymphoblasts exposed to benzo[a]pyrene and its derivatives. The results indicated that while benzo[a]pyrene formed significant amounts of detectable adducts leading to mutagenesis and potential tumorigenesis, the presence of this compound did not produce similar fluorescence signals under the same conditions. This suggests different mechanisms or efficiencies in forming stable DNA adducts .

Study 2: Occupational Exposure Analysis

Research conducted on aluminum plant workers revealed a correlation between PAH exposure and elevated levels of specific DNA adducts. The study monitored urinary metabolites and found that individuals with higher exposure levels had significant increases in this compound-related metabolites compared to non-exposed individuals .

Mechanism of Action

The mechanism of action of (8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups enable the compound to form hydrogen bonds and other interactions with active sites on proteins, influencing their activity. Pathways involved may include signal transduction pathways, where the compound modulates the activity of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    Benz[a]anthracene: A parent compound without the hydroxyl groups.

    Tetrahydrobenz[a]anthracene: A fully saturated derivative without hydroxyl groups.

    Hydroxybenz[a]anthracene: Compounds with fewer hydroxyl groups.

Uniqueness

(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol is unique due to the presence of four hydroxyl groups, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of hydroxylation on polycyclic aromatic hydrocarbons and their derivatives.

Biological Activity

(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention due to its potential biological activities and implications in carcinogenicity. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's structure is characterized by a tetrahydrobenz[a]anthracene backbone with hydroxyl groups at positions 8, 9, 10, and 11. This specific stereochemistry is crucial for its biological interactions.

Chemical Structure

PropertyValue
Molecular FormulaC18H16O4
Molecular Weight288.32 g/mol
Melting PointNot extensively documented

Carcinogenic Potential

Research indicates that PAHs are known carcinogens. The biological activity of this compound has been studied in the context of its metabolic activation and subsequent DNA adduct formation.

Metabolism and Activation

  • Metabolic Pathways : The compound undergoes metabolic conversion primarily via cytochrome P450 enzymes. This process generates reactive metabolites capable of forming DNA adducts.
  • DNA Adduct Formation : Studies have shown that exposure to PAHs leads to the formation of PAH-DNA adducts in various tissues. These adducts can disrupt normal cellular processes and lead to mutations.

In Vivo Studies

In vivo studies have demonstrated significant biological effects related to this compound:

  • Animal Studies : Experiments involving rats have shown that administration of this compound results in increased tumor incidence in lung tissues.
  • Tissue-Specific Effects : The compound exhibits tissue-specific metabolism leading to varying levels of toxicity and carcinogenicity depending on the organ system involved.

In Vitro Studies

In vitro studies using human cell lines have provided further insights into the biological activity of this compound:

  • Cell Line Studies : Research using lung adenocarcinoma A549 cells has shown that exposure to the compound induces oxidative stress and apoptosis through the activation of specific signaling pathways.
  • Enzyme Induction : The compound has been shown to induce cytochrome P450 enzymes in liver cells (HepG2), suggesting a role in its own metabolic activation.

Case Study 1: Occupational Exposure

A study monitoring workers exposed to PAHs revealed elevated levels of urinary metabolites linked to this compound. The findings indicated a correlation between exposure levels and increased incidence of respiratory cancers.

Case Study 2: Environmental Impact

Research has highlighted the environmental persistence of this compound in contaminated sites. Its bioaccumulation in aquatic organisms raises concerns regarding ecological health and potential human exposure through the food chain.

Properties

IUPAC Name

(8R,9S,10R,11S)-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,10,11-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILCUWKIINXJQT-VSZNYVQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C(C4O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@@H]([C@H]([C@H]([C@@H]4O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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